molecular formula C7H4ClF3N4 B1270080 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 338773-34-5

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1270080
M. Wt: 236.58 g/mol
InChI Key: JHQIYEMMSHATPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate as starting materials through multi-step reactions facilitated by microwave irradiation. This efficient process results in the formation of novel substituted derivatives characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of related triazolo[4,3-a]pyridine derivatives has been elucidated using X-ray diffraction, demonstrating the compound's crystallization in specific space groups and revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal structure (Mu et al., 2015).

Chemical Reactions and Properties

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine participates in various chemical reactions, including palladium-catalyzed monoarylation of hydrazides. This method showcases the chemoselective addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions, emphasizing its reactivity and potential for generating analogues with diverse substituents (Reichelt et al., 2010).

Physical Properties Analysis

Studies on the structural and optical properties of triazolopyridine derivatives provide insights into their crystallization behavior, vibrational spectra, and electron absorption. The detailed characterization through FTIR, FT-Raman spectra, and XRD studies highlights the compound's stability and interaction patterns (Dymińska et al., 2022).

Chemical Properties Analysis

Research focusing on the reactivity of 3-amino-5-trifluoromethyl-1,2,4-triazole, a closely related compound, demonstrates the potential for synthesizing poly-substituted triazolopyrimidine and triazolotriazine derivatives. This versatility in chemical reactions underscores the significant chemical properties and the ability to form various derivatives through strategic modifications (Zohdi, 1997).

Scientific Research Applications

Synthesis and Chemical Structure

A study by Yang et al. (2015) describes a facile one-pot synthesis of novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives, including 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine. This synthesis utilizes microwave irradiation and characterizes the chemical structures through 1H NMR, MS, and elemental analysis (Yang et al., 2015).

Antifungal Activity

The compounds synthesized, including 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine, exhibit weak antifungal activity, as reported in the same study by Yang et al. (2015) (Yang et al., 2015).

Crystal Structure Analysis

A study by Wang et al. (2018) involves the preparation of 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine and determines its structure through X-ray diffraction analysis. This research is significant for understanding the crystallographic properties of such compounds (Wang et al., 2018).

DFT Studies and Theoretical Analysis

A study by Mu et al. (2015) focuses on the synthesis and crystal structure analysis of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine. It also includes density functional theory (DFT) studies to compare experimental results with theoretical values, providing insights into the molecular properties of these compounds (Mu et al., 2015).

Electroluminescent Properties

Kang et al. (2017) explore the use of [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials in organic light-emitting diodes (OLEDs). This study highlights the potential applications of such compounds in the field of electronics and photonics (Kang et al., 2017).

Antitumor and Antimicrobial Activities

Research by Riyadh (2011) discusses the synthesis of N-arylpyrazole-containing enaminones, leading to [1,2,4]triazolo[4,3-a]pyrimidines. These compounds exhibit antitumor and antimicrobial activities, suggesting their potential in medical and pharmaceutical applications (Riyadh, 2011).

Safety And Hazards

Safety information for similar compounds includes warnings to avoid ingestion, inhalation, and contact with eyes, skin, or clothing. It is recommended to wash thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies on its biological applications, particularly in the field of fragment screening of N-Acetylmannosamine kinase . Additionally, improvements in the synthesis process could also be explored .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-14-6(15)12/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQIYEMMSHATPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362981
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS RN

338773-34-5
Record name 8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338773-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 4
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 5
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Citations

For This Compound
1
Citations
K Ishimoto, T Nagata, M Murabayashi, T Ikemoto - Tetrahedron, 2015 - Elsevier
Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate has been investigated. Chlorination of 1-(5-nitropyridin-2-yl)…
Number of citations: 15 www.sciencedirect.com

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